molecular formula C15H17NO3S B2403180 N-benzyl-2-phenoxyethanesulfonamide CAS No. 207574-09-2

N-benzyl-2-phenoxyethanesulfonamide

Cat. No.: B2403180
CAS No.: 207574-09-2
M. Wt: 291.37
InChI Key: AUPQBOWCPKUIQV-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a phenoxyethanesulfonamide moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenoxyethanesulfonamide typically involves the reaction of benzylamine with 2-phenoxyethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzylphenethylamine: Known for its psychoactive properties and high affinity for serotonin receptors.

    N-benzylbenzamide: Explored for its potential as a selective inhibitor of butyrylcholinesterase.

    N-benzyl-2-methyl-4-nitroaniline: Studied for its nonlinear optical properties and applications in photonic devices.

Uniqueness

N-benzyl-2-phenoxyethanesulfonamide stands out due to its unique combination of a benzyl group and a phenoxyethanesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-phenoxyethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-20(18,16-13-14-7-3-1-4-8-14)12-11-19-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPQBOWCPKUIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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